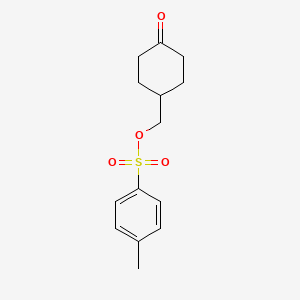

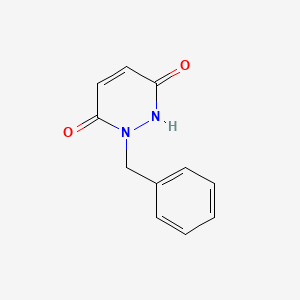

3,7-dinitro-10H-phenothiazine

説明

Synthesis Analysis

The synthesis of 3,7-dinitro-10H-phenothiazine involves various methods. One notable approach is the two-fold Buchwald–Hartwig coupling of 10-hexyl 3,7-dibromo-10H-phenothiazine with primary and secondary anilines and amines. This reaction yields the desired derivatives, which possess two reversible oxidations at low potentials and exhibit remarkable semiquinone formation constants .

科学的研究の応用

Photovoltaic Applications

3,7-dinitro-10H-phenothiazine is a derivative of phenothiazine, which is frequently used in photovoltaic applications. A study by Buene et al. (2019) explored the use of various phenothiazine geometries in dye-sensitized solar cells. They investigated the impact of different substituents and positions on phenothiazine's photovoltaic performance, providing insights into optimizing these materials for solar energy applications.

Spectroscopic and Sensor Applications

The spectroscopic properties of phenothiazine derivatives, including those modified at the 3 and 3,7 positions, have been examined for potential sensor applications. Lin and Chang (2009) describe how these modifications can lead to intramolecular charge transfer and electronic rearrangement, making them suitable for fluorophore-switching and near-infrared sensor applications.

Synthesis and Structural Analysis

Swoboda et al. (2022) isolated unique structures from the phosphorylation reaction of 10H-phenothiazine, highlighting the diverse chemical properties and potential applications of these compounds. Their work emphasizes the importance of phenothiazine derivatives in various scientific research areas, including structural chemistry.

Photodynamic Therapy

Phenothiazines, including 3,7-dinitro-10H-phenothiazine derivatives, have been explored for their potential in photodynamic therapy. Wainwright et al. (1999) synthesized and characterized a series of phenothiazines for this purpose, contributing to the understanding of how these compounds can be used in medical treatments involving light.

Organic Photovoltaics and Nanotechnology

Phenothiazine compounds have applications in organic photovoltaics and nanotechnology. Santos et al. (2020) explored the photochemical properties of phenothiazine aggregates for oxidative catalysis and synthesis of gold nanoparticles, demonstrating their versatility in advanced material science.

特性

IUPAC Name |

3,7-dinitro-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-9-11(5-7)20-12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSURCKZGJUTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402515 | |

| Record name | 3,7-dinitro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dinitro-10H-phenothiazine | |

CAS RN |

1747-90-6 | |

| Record name | 3,7-dinitro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)

![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)